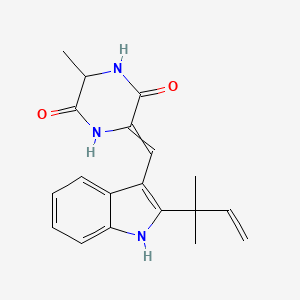

(-)-Neoechinulin A; Neoechinuline A

Beschreibung

Tinospora sagittata (Tinosporae Radix)

Derivatives or stereoisomers of neoechinulin (B12335001) have been reported in Tinosporae Radix, the roots of Tinospora sagittata. nih.govfrontiersin.orgresearchgate.net This finding highlights the plant as a non-fungal source of these complex alkaloids. nih.gov

Portulaca oleracea

An aqueous extract of the whole plant of Portulaca oleracea, commonly known as purslane, has been shown to contain (-)-Neoechinulin A. nih.govresearchgate.net Further research on this edible plant has identified other related indole (B1671886) alkaloids, such as neoechinulin D and isoechinulin A, within its aqueous extracts. nih.govresearchgate.net

Opuntia dillenii

The prickly pear cactus, Opuntia dillenii, is another plant species from which neoechinulin derivatives have been reported. nih.govfrontiersin.orgresearchgate.net The discovery of these compounds in a member of the Cactaceae family broadens the known distribution of neoechinulins in the plant kingdom. nih.govfrontiersin.org

Cyrtomium fortunei

Research involving a water extract of Fortune's holly-fern, Cyrtomium fortunei, led to the isolation of (-)-Neoechinulin A. researchgate.net This was the first report of the compound being isolated from this particular genus of fern. researchgate.net

Cannabis sativa

Stereoisomers of diketopiperazine indole alkaloids, including (12R)-Neoechinulin A and (12S)-Neoechinulin A, have been isolated from hemp seed (Cannabis sativa). nih.govfrontiersin.org The plant is known for producing a wide array of over 560 bioactive compounds, including cannabinoids, flavonoids, terpenes, and a small number of alkaloids. mdpi.com

Aconitum carmichaelii

(-)-Neoechinulin A was first isolated from a plant source via an ethanolic root extract of Aconitum carmichaelii. nih.govfrontiersin.org This plant, also known as Chinese aconite, is a well-known species in traditional medicine, containing various potent diterpenoid alkaloids like aconitine. nih.govalfachemic.com

Table 1: Natural Occurrence of (-)-Neoechinulin A and its Derivatives in Selected Plants

| Plant Species | Family | Plant Part Used | Extraction Method | Isolated Compound(s) |

| Tinospora sagittata | Menispermaceae | Roots (Tinosporae Radix) | Not specified in results | Neoechinulin derivatives/stereoisomers nih.govfrontiersin.org |

| Portulaca oleracea | Portulacaceae | Whole plant | Aqueous extract | (-)-Neoechinulin A, Neoechinulin D nih.govresearchgate.net |

| Opuntia dillenii | Cactaceae | Not specified in results | Not specified in results | Neoechinulin derivatives/stereoisomers nih.govfrontiersin.org |

| Cyrtomium fortunei | Dryopteridaceae | Not specified in results | Water extract | (-)-Neoechinulin A researchgate.net |

| Cannabis sativa | Cannabaceae | Seed | Not specified in results | (12R)-Neoechinulin A, (12S)-Neoechinulin A nih.govfrontiersin.org |

| Aconitum carmichaelii | Ranunculaceae | Root | Ethanolic extract | Neoechinulin A nih.govfrontiersin.org |

Advanced Isolation and Purification Techniques Employed in Natural Product Research

The isolation and purification of alkaloids like (-)-Neoechinulin A from complex natural matrices require a combination of traditional and modern analytical techniques. The process typically begins with extraction, followed by various chromatographic steps to achieve high purity.

Initial extraction is often performed using solvents like ethanol (B145695) or ethyl acetate (B1210297). nih.govnih.govnih.gov For instance, the dried and pulverized fermentation medium of Aspergillus amstelodami was extracted with ethyl acetate using sonication to isolate neoechinulin A. nih.gov In another example, the roots of Aconitum carmichaelii were extracted with ethanol. nih.govfrontiersin.org

Following extraction, a series of purification techniques are employed. numberanalytics.com

Column Chromatography: This is a fundamental and widely used technique for separating and purifying alkaloids. numberanalytics.comresearchgate.net Silica (B1680970) gel is a common stationary phase, and elution is performed with solvent systems like chloroform (B151607) and methanol (B129727). nih.govresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical technique for the final purification, identification, and quantification of alkaloids. numberanalytics.com It offers high resolution for separating complex mixtures. For neoechinulin A analysis, HPLC methods have been developed using methanol as a solvent. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography method that is noted for its efficiency, shorter isolation times, and excellent sample recovery. nih.govmdpi.com It has been successfully used to isolate alkaloids by selecting an appropriate two-phase solvent system. nih.gov

Modern Extraction Techniques: To improve efficiency and reduce environmental impact, modern methods are increasingly used. numberanalytics.com

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt plant cell walls, enhancing the release of bioactive compounds and reducing extraction times. nih.govnumberanalytics.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process and often leads to higher yields with less solvent consumption. numberanalytics.com

Crystallization: This technique is used to obtain highly purified crystalline solids of the target compound from a solution. numberanalytics.com

The identity and structure of the isolated compounds are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Table 2: Advanced Techniques for Alkaloid Isolation and Purification

| Technique | Principle | Application in Alkaloid Research |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. numberanalytics.com | Improves extraction yields and reduces extraction time for alkaloids like neoechinulin A. nih.govnumberanalytics.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. numberanalytics.com | Offers reduced extraction times, lower solvent use, and improved yields for alkaloids. numberanalytics.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A form of liquid-liquid partition chromatography without a solid support matrix. nih.gov | Enables efficient, rapid, and high-recovery separation and purification of alkaloids from crude extracts. nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure chromatography technique that separates components of a mixture. numberanalytics.com | Used for final purification, quantification, and analysis of purity for isolated alkaloids. nih.govnumberanalytics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds in the gas phase and identifies them based on their mass-to-charge ratio. numberanalytics.com | An analytical technique used for the analysis and identification of separated alkaloids. numberanalytics.com |

Eigenschaften

IUPAC Name |

3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Techniques Employed in Natural Product Research

Bioassay-Guided Fractionation Strategies for Active Metabolites

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for identifying and isolating specific bioactive compounds from complex mixtures, such as fungal extracts. numberanalytics.com This approach systematically separates a crude extract into simpler fractions, with each step being guided by a biological assay that assesses the desired activity (e.g., cytotoxic, anti-inflammatory, or antioxidant). numberanalytics.comnih.gov Fractions exhibiting significant activity are subjected to further rounds of separation and testing until a pure, active metabolite like (-)-Neoechinulin A is isolated. numberanalytics.com

The general workflow commences with the preparation of a crude extract from the fungal biomass, often using an organic solvent like ethyl acetate (B1210297). nih.gov This extract is then subjected to an initial fractionation step, typically using a chromatographic technique such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. nih.govresearchgate.net The resulting fractions are screened in a relevant bioassay. For instance, in the search for anti-cancer agents, fractions are tested for cytotoxicity against cancer cell lines. researchgate.net The most potent fractions are then selected for further purification, often employing high-performance liquid chromatography (HPLC), until the pure bioactive compound is obtained. nih.govresearchgate.net

Research Findings in Cytotoxicity-Guided Fractionation

A notable application of this methodology was in the isolation of indole (B1671886) diketopiperazine alkaloids from a marine sediment-derived fungus, Aspergillus chevalieri. The primary goal was to identify compounds with cytotoxic effects against human pancreatic cancer (PANC-1) cells.

The process involved:

Culturing the fungus and preparing a crude extract.

Fractionating the crude extract using Vacuum Liquid Chromatography (VLC).

Screening the resulting VLC fractions for cytotoxicity against PANC-1 cells at a concentration of 100 μg/mL.

Identifying the most active fractions for further isolation of individual compounds.

The results of the initial bioassay-guided fractionation are detailed in the table below, where lower cell viability indicates higher cytotoxic activity.

Table 1: Cytotoxic Effects of VLC Fractions from Aspergillus chevalieri on PANC-1 Cells (Data sourced from researchgate.net)

| VLC Fraction | Cell Viability (%) |

|---|---|

| Fraction 1 | ~95% |

| Fraction 2 | ~85% |

| Fraction 3 | ~70% |

| Fraction 4 | ~40% |

| Fraction 5 | ~20% |

| Fraction 6 | ~15% |

| Fraction 7 | ~35% |

Cell viability is expressed as the percentage of untreated cells. Fractions with lower viability, such as 5 and 6, were prioritized for further purification to isolate the active compounds.

Research Findings in Antioxidant Activity-Guided Fractionation

In a different study, researchers isolated (-)-Neoechinulin A and related alkaloids from Aspergillus amstelodami BSX001, a fungus found in Anhua dark tea. nih.govresearchgate.net The isolation was guided by the antioxidant properties of the compounds.

The methodology included:

Ultrasound-assisted extraction of the fermented fungal medium with ethyl acetate. nih.gov

Separation of the crude extract using silica gel and gel column chromatography to yield pure compounds. nih.gov

Evaluation of the antioxidant activity of the isolated echinulin-related compounds using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net

The antioxidant capacities of the isolated compounds were quantified by their IC₅₀ values, which represent the concentration required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies stronger antioxidant activity.

Table 2: Antioxidant Activity of Echinulin-Related Compounds from Aspergillus amstelodami (Data sourced from nih.govresearchgate.net)

| Compound | DPPH Scavenging IC₅₀ (mg/mL) |

|---|---|

| Echinulin (B167357) | 0.587 |

| Neoechinulin (B12335001) A | 0.219 |

| Compound 3 (unspecified echinulin-related) | 1.628 |

These findings demonstrate that Neoechinulin A possesses significant antioxidant activity, guiding its successful isolation from the fungal extract. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Neoechinulin a

Origin from Precursor Molecules (e.g., Cyclo-L-Trp-L-Ala)

The foundational scaffold of (-)-Neoechinulin A is the diketopiperazine (DKP) core, which is derived from the condensation of two amino acids: L-tryptophan and L-alanine. Experimental evidence has confirmed that the cyclic dipeptide, cyclo-L-Trp-L-Ala (cWA), serves as a direct precursor and is incorporated as a complete unit into the neoechinulin (B12335001) structure. rsc.orgnih.gov This initial cyclodipeptide forms the rigid bicyclic system upon which subsequent enzymatic modifications occur. The biosynthesis of many such indole (B1671886) diketopiperazine alkaloids originates from the condensation of tryptophan with another amino acid, highlighting a common starting point for a diverse class of natural products. nih.gov

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Biosynthesis

The formation of the cyclo-L-Trp-L-Ala diketopiperazine core is not a product of ribosomal protein synthesis but is instead catalyzed by large, multidomain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.govd-nb.info These enzymatic assembly lines function independently of mRNA templates. nih.govmdpi.com An NRPS module is responsible for recognizing, activating, and tethering a specific amino acid. nih.govnih.gov

In the biosynthesis of (-)-Neoechinulin A, an NRPS enzyme first activates L-tryptophan and L-alanine as aminoacyl-adenylates. These activated residues are then transferred to a peptidyl carrier protein (PCP) domain within the NRPS complex. nih.gov A condensation (C) domain then catalyzes the formation of the peptide bond between the two amino acids. The final step, catalyzed by a terminal thioesterase (TE) or a condensation-like domain, involves the intramolecular cyclization of the dipeptide, releasing it from the enzyme as the stable diketopiperazine, cyclo-L-Trp-L-Ala. nih.govnih.gov

Enzymatic Post-Modification Steps

Following the creation of the cyclo-L-Trp-L-Ala core, a series of enzymatic modifications are required to produce (-)-Neoechinulin A. These tailoring steps include prenylation and dehydrogenation, which are crucial for the compound's final structure and bioactivity.

Prenylation, the attachment of isoprenoid moieties, is a key modification in the neoechinulin pathway. This reaction is catalyzed by a class of enzymes known as prenyltransferases. In the fungus Aspergillus ruber, two specific prenyltransferases, EchPT1 and EchPT2, have been identified as central to this process. acs.orgresearchgate.net

EchPT1 is responsible for the first prenylation event. It catalyzes a reverse C2-prenylation of the cyclo-L-Trp-L-Ala core at the indole ring, using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. nih.govresearchgate.net This initial step yields the crucial intermediate known as preechinulin. acs.orgebi.ac.uk

After the initial modification by EchPT1, the enzyme EchPT2 carries out subsequent prenylations. EchPT2 exhibits remarkable catalytic activity, attaching up to three additional dimethylallyl groups to preechinulin and its dehydrogenated forms. acs.orgfigshare.com This consecutive prenylation cascade is a major source of structural diversification within the echinulin (B167357) family of alkaloids. The action of EchPT2 leads to the formation of at least 23 different di-, tri-, and tetra-prenylated derivatives, demonstrating its critical role in generating a wide array of related natural products from a common precursor. acs.orgebi.ac.ukfigshare.com

A defining structural feature of (-)-Neoechinulin A is the exocyclic double bond adjacent to the diketopiperazine core. The introduction of this bond is a critical dehydrogenation step that distinguishes it from its precursor, preechinulin. acs.orgnih.gov This oxidation is catalyzed by a cytochrome P450 monooxygenase, named EchP450. acs.org Feeding experiments have confirmed that EchP450 specifically catalyzes the formation of the double bond between carbons C10 and C11 of the preechinulin molecule. acs.org This dehydrogenation converts preechinulin into neoechinulin A, which can then serve as a substrate for further prenylation by EchPT2. ebi.ac.ukacs.org

Table 1: Key Enzymes in (-)-Neoechinulin A Biosynthesis

| Enzyme | Type | Function | Precursor/Substrate | Product |

| NRPS | Non-Ribosomal Peptide Synthetase | Condenses L-tryptophan and L-alanine | L-tryptophan, L-alanine | cyclo-L-Trp-L-Ala |

| EchPT1 | Prenyltransferase | Catalyzes the first reverse C2-prenylation | cyclo-L-Trp-L-Ala | Preechinulin |

| EchP450 | Cytochrome P450 Monooxygenase | Catalyzes dehydrogenation to form a C10-C11 double bond | Preechinulin | (-)-Neoechinulin A |

| EchPT2 | Prenyltransferase | Catalyzes consecutive prenylation steps | Preechinulin, Neoechinulin A/B | Di-, tri-, and tetraprenylated derivatives |

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The enzymes required for the biosynthesis of secondary metabolites like (-)-Neoechinulin A are typically encoded by genes that are physically clustered together on the chromosome. nih.govcore.ac.uk This organization, known as a biosynthetic gene cluster (BGC), facilitates the coordinated regulation of the entire pathway. mdpi.com In fungi, these clusters often contain the core synthase gene (e.g., NRPS), along with genes for tailoring enzymes like prenyltransferases and P450 monooxygenases, as well as transporters and regulatory proteins. nih.govnih.gov

Heterologous expression of the putative echinulin biosynthetic gene cluster from Aspergillus ruber in Aspergillus nidulans resulted in the accumulation of echinulin and neoechinulin A, confirming the function of the clustered genes. ebi.ac.ukacs.org The regulation of these gene clusters is complex and can be influenced by various factors, including developmental stage and environmental cues. Global regulatory proteins often play a role in controlling the expression of multiple secondary metabolite clusters within an organism. researchgate.net While the specific regulatory mechanisms governing the neoechinulin A cluster are still under investigation, its organization is consistent with other known fungal BGCs, suggesting a tightly controlled system to ensure efficient production of the final compound. nih.gov

Total Synthesis and Synthetic Analogues of Neoechinulin a

Elucidation of Absolute Configuration through Total Synthesis

The definitive three-dimensional structure, or absolute configuration, of naturally occurring (-)-Neoechinulin A was unequivocally established through its total synthesis. researchgate.netelsevierpure.com Researchers were able to create the molecule in the laboratory with a high degree of enantiomeric excess, meaning the desired stereoisomer was produced almost exclusively. researchgate.netsemanticscholar.org By comparing the synthetic molecule to the one isolated from natural sources, its precise spatial arrangement was confirmed. researchgate.netelsevierpure.comsemanticscholar.org This achievement was a crucial step, providing a concrete structural basis for understanding its biological activities and for the rational design of its analogues.

Synthetic Methodologies for the Core Diketopiperazine Scaffold

Central to the structure of (-)-Neoechinulin A is the diketopiperazine (DKP) ring, a cyclic dipeptide. The construction of this core has been a primary focus of synthetic efforts, leading to the application and refinement of several key chemical reactions. nih.govnih.gov

Aldol (B89426) Condensation Reactions of Indole (B1671886) Derivatives

A pivotal reaction in the construction of the neoechinulin (B12335001) framework is the aldol condensation. researchgate.net This strategy typically involves the reaction of a 3-formyl indole derivative with a diketopiperazine component. researchgate.net For instance, a related diketopiperazine, dipodazine, was synthesized through a stereoselective aldol condensation between an N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione, demonstrating the utility of this approach for creating the characteristic exocyclic double bond found in this class of alkaloids. researchgate.net

Intramolecular Cyclization Strategies

A key feature in the total synthesis of (-)-Neoechinulin A is the use of an intramolecular cyclization to form the diketopiperazine ring. researchgate.net One successful route involves the thermal cyclization of a ΔTrp-L-Ala derivative precursor. semanticscholar.orgnih.gov The conditions for this cyclization are critical to the stereochemical outcome. It was discovered that the temperature at which the reaction is performed has a significant impact on the stereochemical integrity of the final product. semanticscholar.orgnih.gov

Heating the precursor amine in toluene (B28343) at 110 °C resulted in the formation of (-)-Neoechinulin A, but with partial racemization of the stereogenic center at C-12. nih.gov By lowering the reaction temperature to 80 °C, this epimerization was minimized, affording the desired product with a much higher enantiomeric excess. nih.govresearchgate.net Interestingly, the synthesis of 8,9-dihydroneoechinulin A derivatives showed that their cyclization did not lead to epimerization, even at the higher temperature of 110 °C. nih.gov

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 110 | 43 | 81 |

| 2 | 80 | 58 | 95 |

Stereoselective Approaches in Synthesis

Maintaining stereochemical control is paramount in the synthesis of optically pure natural products like (-)-Neoechinulin A. An efficient and stereoselective method was developed specifically for the diketopiperazine moiety. nih.govresearchgate.net The most significant aspect of this stereoselective approach is the careful management of the intramolecular cyclization step. As noted, conducting the cyclization at 80 °C instead of 110 °C proved crucial for minimizing racemization and achieving a high enantiomeric excess of 95%. nih.govresearchgate.net

The robustness of the stereoselective control was further demonstrated by the synthesis of the unnatural enantiomer, (+)-Neoechinulin A. Using the corresponding ΔTrp-D-Ala derivative as a starting material, researchers successfully synthesized (+)-Neoechinulin A with an impressive 99% ee, showcasing the high fidelity of the synthetic route. semanticscholar.orgnih.gov

Synthesis of (-)-Neoechinulin A Derivatives and Analogues

A significant body of work has been dedicated to the synthesis of derivatives and analogues of (-)-Neoechinulin A. elsevierpure.comnih.govjst.go.jp These efforts are often aimed at exploring structure-activity relationships or creating molecular tools for biological studies. elsevierpure.comnih.gov For example, a biotinylated derivative of neoechinulin A was synthesized to serve as a probe for identifying its cellular binding partners. elsevierpure.com

The synthesis of related natural products and their analogues has also been a fruitful area of research. A two-step synthetic method was developed for the diketopiperazine scaffold of Neoechinulin B, a closely related compound. nih.gov This method, which involves a base-induced coupling followed by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF), was used to prepare Neoechinulin B and a series of 16 different derivatives. nih.govresearchgate.net Other synthesized analogues include the enantiomer (+)-Neoechinulin A, 8,9-dihydroneoechinulin A derivatives, and deprenylneoechinulin B. semanticscholar.orgnih.govnih.gov

Advancements in Chemical Synthesis Yield and Efficiency

In the synthesis of related compounds, high efficiency has also been reported. The cyclization to form preechinulin, another related alkaloid, was achieved in an 83% yield when the reaction was conducted in toluene at 110 °C for one day. nih.gov Furthermore, the synthetic route developed for Neoechinulin B showcases several high-yielding steps. The initial base-induced coupling to form a key intermediate proceeded with an 89% yield, and the final removal of a methoxymethyl (MOM) protecting group to afford Neoechinulin B had a 77% yield. nih.gov

| Compound | Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| (-)-Neoechinulin A | Intramolecular Cyclization (80 °C) | 58 | researchgate.net |

| (-)-Neoechinulin A | Intramolecular Cyclization (110 °C) | 43 | researchgate.net |

| Preechinulin | Intramolecular Cyclization (110 °C) | 83 | nih.gov |

| Neoechinulin B Intermediate (5b) | Base-induced Coupling | 89 | nih.gov |

| Neoechinulin B | MOM-group Removal | 77 | nih.gov |

Structure Activity Relationship Sar Studies of Neoechinulin a and Its Analogues

Impact of the C-8/C-9 Double Bond on Biological Activities

The exocyclic double bond between the C-8 and C-9 atoms is a critical determinant of the biological functions of (-)-Neoechinulin A. Its presence is essential for a range of protective effects observed in various experimental models.

Role in Antioxidant and Anti-Nitration Efficacy

The C-8/C-9 double bond is fundamental to the antioxidant and anti-nitration properties of (-)-Neoechinulin A. nih.govresearchgate.net This structural feature contributes to the molecule's ability to counteract oxidative and nitrative stress, which are implicated in the pathology of various diseases. frontiersin.org Studies have demonstrated that the saturation of this double bond leads to a significant reduction or complete loss of these activities. researchgate.net The antioxidant efficacy is thought to be related to the electrophilic nature of the C-8 carbon, which is conferred by this double bond. nih.govnih.gov

Contribution to Cytoprotective Properties

The cytoprotective actions of (-)-Neoechinulin A are also heavily reliant on the integrity of the C-8/C-9 double bond. nih.govresearchgate.netnih.gov This has been particularly evident in studies using neuronal-like PC12 cells, where (-)-Neoechinulin A provides protection against cytotoxicity induced by peroxynitrite-generating compounds like 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1). researchgate.netfrontiersin.orgnih.gov The presence of this double bond is a key requirement for shielding cells from such insults. frontiersin.orgnih.gov Both synthetic (-) and (+) enantiomers of neoechinulin (B12335001) A have shown cytoprotective effects, highlighting the crucial role of the C-8/C-9 double bond in its anti-cytotoxic potential. frontiersin.org

Conjugated System with Indole (B1671886) and Diketopiperazine Moieties

The C-8/C-9 double bond creates a conjugated system that extends across the indole and diketopiperazine moieties of the molecule. nih.govresearchgate.netnih.gov This electronic conjugation is believed to be essential for the compound's pharmacological properties. frontiersin.orgnih.gov It influences the electron density distribution within the molecule, which in turn affects its interaction with biological targets. researchgate.net The planarity and rigidity conferred by this conjugated system may also play a role in its biological activity.

Significance of the Diketopiperazine Moiety

The diketopiperazine ring is another crucial structural element that contributes to the biological activity profile of (-)-Neoechinulin A. While the C-8/C-9 double bond is essential for a broad range of effects, the diketopiperazine moiety appears to be specifically required for certain activities.

Influence on Cytoprotective Actions

In contrast to its essential role in anti-nitration, the diketopiperazine moiety is not an absolute requirement for the cytoprotective effects of (-)-Neoechinulin A. nih.govresearchgate.net While the C-8/C-9 double bond is critical, certain analogues lacking an intact diketopiperazine ring have been shown to retain some cytoprotective capabilities. researchgate.net This suggests that the mechanisms underlying cytoprotection may be distinct from those of anti-nitration and that other structural features can compensate for the absence of the diketopiperazine ring in this regard.

Data on Structure-Activity Relationships

The following table summarizes the key findings from structure-activity relationship studies on (-)-Neoechinulin A and its analogues.

| Structural Feature | Biological Activity | Importance | References |

| C-8/C-9 Double Bond | Antioxidant Activity | Essential | nih.gov, researchgate.net |

| Anti-Nitration Efficacy | Essential | nih.gov, researchgate.net | |

| Cytoprotective Properties | Crucial | nih.gov, nih.gov, researchgate.net, frontiersin.org | |

| Diketopiperazine Moiety | Anti-Nitration Activity | Required | nih.gov, nih.gov, researchgate.net |

| Cytoprotective Actions | Not essential, but influential | nih.gov, researchgate.net |

Correlation between Structural Modifications and Pharmacological Profiles

The pharmacological activities of (-)-Neoechinulin A and its analogues are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features responsible for the compound's biological effects, particularly its antioxidant, anti-nitration, and cytoprotective properties. These investigations have systematically explored how modifications to the core scaffold of (-)-Neoechinulin A impact its efficacy, providing valuable insights for the design of new, potentially more potent derivatives.

A significant body of research has focused on the importance of the conjugated system within the (-)-Neoechinulin A molecule. This system, formed by the C-8/C-9 double bond linking the indole and diketopiperazine moieties, has been identified as a critical determinant of its pharmacological profile. nih.govjst.go.jpresearchgate.net Studies have demonstrated that the saturation of this double bond leads to a marked decrease in antioxidant and anti-nitration activities. nih.govjst.go.jpresearchgate.net This suggests that the electrophilic nature of the C-8 carbon, facilitated by the double bond, plays a crucial role in these effects. nih.govjst.go.jp

Furthermore, the integrity of the diketopiperazine ring is another essential factor for certain biological activities. nih.govjst.go.jpnih.gov Research has shown that the presence of an intact diketopiperazine moiety is a prerequisite for the anti-nitration activity of (-)-Neoechinulin A. nih.govjst.go.jpresearchgate.net However, its role in cytoprotection appears to be more nuanced. While some derivatives lacking the diketopiperazine ring retain a degree of cytoprotective capability against SIN-1 induced cytotoxicity, its absence generally diminishes this effect. nih.gov In contrast, an acyclic analogue of neoechinulin A was found to completely lose its cytoprotective properties, even while preserving some antioxidant and anti-nitration activities. nih.gov This finding highlights that the cytoprotective mechanism of (-)-Neoechinulin A is not solely dependent on its antioxidant and anti-nitration capacities and likely involves other biological pathways. nih.govnih.gov The requirement of a pre-incubation period of at least 12 hours for neoechinulin A to confer resistance to SIN-1 further supports the hypothesis of a cell-mediated protective mechanism rather than direct chemical scavenging. nih.gov

The neuroprotective effects of (-)-Neoechinulin A have also been linked to specific structural features. The C-8/C-9 double bond is considered crucial for its ability to protect neuronal cells from various neurotoxins. nih.govfrontiersin.org Its pharmacological actions are attributed to this conjugated system that extends from the indole to the diketopiperazine ring. frontiersin.org The antioxidant capacity or the electrophilic character of the C-8 carbon is thought to be a significant contributor to the compound's cytoprotective abilities in neuronal models. nih.govfrontiersin.org

Investigations into related compounds, such as Neoechinulin B, have further illuminated the subtleties of the SAR of this class of alkaloids. While (-)-Neoechinulin A showed no significant antiviral activity against Hepatitis C Virus (HCV) and SARS-CoV-2 in one study, Neoechinulin B and its derivatives demonstrated notable antiviral effects. nih.govacs.org The key structural difference responsible for this divergence in activity was identified as the exomethylene moiety on the diketopiperazine ring of Neoechinulin B, which is absent in (-)-Neoechinulin A. nih.govacs.org This underscores how minor structural modifications can lead to vastly different pharmacological profiles.

The following tables summarize the key structure-activity relationships of (-)-Neoechinulin A and its analogues based on published research findings.

Table 1: Structure-Activity Relationship of (-)-Neoechinulin A Analogues for Antioxidant and Anti-nitration Activities

| Structural Modification | Impact on Antioxidant Activity | Impact on Anti-nitration Activity | Key Finding Source(s) |

| Saturation of the C-8/C-9 double bond | Essential for activity | Essential for activity | nih.gov, jst.go.jp, researchgate.net |

| Absence of the diketopiperazine ring | Essential for activity | Essential for activity | nih.gov, jst.go.jp, nih.gov |

Table 2: Structure-Activity Relationship of (-)-Neoechinulin A Analogues for Cytoprotective Activity

| Structural Modification | Impact on Cytoprotective Activity (against SIN-1) | Key Finding Source(s) |

| Saturation of the C-8/C-9 double bond | Essential for activity | nih.gov, jst.go.jp, researchgate.net |

| Absence of the diketopiperazine ring | Diminished but not completely lost | nih.gov |

| Acyclic analogue | Completely lost | nih.gov |

Mechanistic Insights into Biological Activities of Neoechinulin a Preclinical Focus

Antineoplastic and Apoptosis-Inducing Mechanisms

(-)-Neoechinulin A demonstrates notable antitumor effects by influencing several key cellular processes, including cell cycle progression, apoptosis, and the modulation of oncogenic signaling pathways. nih.gov The compound's ability to trigger programmed cell death (apoptosis) in cancer cells is a central aspect of its antineoplastic activity. researchgate.net

Cell Cycle Progression Modulation (e.g., p53, p21 Pathways)

(-)-Neoechinulin A has been shown to interfere with cancer cell cycle progression by modulating the p53 and p21 pathways. researchgate.net The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its activation can lead to cell cycle arrest or apoptosis. nih.gov Studies on human cervical carcinoma (HeLa) cells reveal that (-)-Neoechinulin A treatment leads to an upregulation of p53 protein expression. nih.govresearchgate.net

This increase in p53 subsequently promotes the expression of p21, a cyclin-dependent kinase inhibitor that acts as a key cell cycle arresting protein. researchgate.netmdpi.com By activating the p53/p21 pathway, (-)-Neoechinulin A effectively halts the cell cycle, thereby inhibiting the proliferation of cancer cells. researchgate.netresearchgate.net This mechanism represents a significant pathway through which the compound exerts its anticancer effects.

Caspase-Dependent Apoptosis Induction (e.g., Caspase-3, Caspase-9 Activation)

A primary mechanism for the anticancer activity of (-)-Neoechinulin A is the induction of caspase-dependent apoptosis. researchgate.net Caspases are a family of proteases that are central to the execution of the apoptotic program. umass.edu Research indicates that (-)-Neoechinulin A activates the intrinsic pathway of apoptosis, which involves the activation of initiator caspase-9 and executioner caspase-3. researchgate.netumass.edu

In studies involving HeLa cells, treatment with (-)-Neoechinulin A resulted in the activation of both caspase-9 and caspase-3. nih.govresearchgate.net The activation of caspase-9 is a critical upstream event in the intrinsic apoptotic cascade, which in turn activates downstream executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. nih.govumass.edu The compound's ability to link the p53 pathway to caspase-3 activation further underscores its role in promoting apoptosis in cancer cells. nih.gov

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

The commitment of a cell to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.govbohrium.com The ratio of these proteins is a critical determinant of cell fate. researchgate.net (-)-Neoechinulin A has been found to modulate this crucial balance in favor of apoptosis. nih.gov

In HeLa cells, (-)-Neoechinulin A treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netresearchgate.net This shift increases the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway that leads to the activation of caspases. researchgate.netnih.govdovepress.com By altering the expression of these key regulatory proteins, (-)-Neoechinulin A effectively lowers the threshold for apoptosis in cancer cells.

Inhibition of Cancer Cell Proliferation and Migration

Beyond inducing apoptosis, (-)-Neoechinulin A actively inhibits the proliferation and migration of cancer cells. researchgate.netnih.gov The inhibition of proliferation is a direct consequence of the cell cycle arrest mediated by the p53/p21 pathway. researchgate.net By preventing cancer cells from dividing, (-)-Neoechinulin A curtails tumor growth.

Furthermore, the compound has been noted to inhibit cell migration, a critical process in cancer metastasis. researchgate.netnih.gov While the precise mechanisms for migration inhibition are still under investigation, it is known that reactive oxygen species (ROS) can influence cell migration, and the antioxidant properties of (-)-Neoechinulin A may play a role. nih.govnih.govwaocp.org The regulation of key signaling pathways involved in cell motility is also a likely contributing factor. researchgate.net

Modulation of Key Oncogenic Signaling Pathways (e.g., STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK)

(-)-Neoechinulin A has been identified as a regulator of several crucial signaling pathways that are often dysregulated in cancer, including STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK. researchgate.net The nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways are particularly well-documented targets. nih.govnih.govfrontiersin.org

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, (-)-Neoechinulin A was shown to inhibit the activation of NF-κB and the phosphorylation of p38 MAPK. nih.govnih.gov It blocks NF-κB activation by preventing the degradation of its inhibitor, IκB-α. nih.govnih.gov Similarly, in microglia, the compound blocks the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB subunits. nih.gov Since these pathways are integral to inflammation, cell survival, and proliferation, their inhibition by (-)-Neoechinulin A contributes significantly to its antineoplastic and anti-inflammatory effects. nih.govmdpi.com

Table 1: Summary of Antineoplastic Mechanisms of (-)-Neoechinulin A

| Mechanism | Key Proteins/Pathways Modulated | Effect on Cancer Cells |

|---|---|---|

| Cell Cycle Modulation | ↑ p53, ↑ p21 | Cell cycle arrest, Inhibition of proliferation |

| Apoptosis Induction | ↑ Caspase-9, ↑ Caspase-3 | Programmed cell death |

| Apoptosis Regulation | ↑ Bax, ↓ Bcl-2 | Increased Bax/Bcl-2 ratio, promotion of apoptosis |

| Proliferation & Migration | - | Inhibition of cell growth and motility |

| Oncogenic Signaling | ↓ NF-κB, ↓ p38-MAPK | Inhibition of pro-survival and inflammatory signals |

Neuroprotective and Anti-Neuroinflammatory Mechanisms

In addition to its anticancer properties, (-)-Neoechinulin A exhibits potent neuroprotective and anti-neuroinflammatory activities. nih.gov It has shown the ability to protect neuronal cells from various toxins and to suppress inflammatory responses mediated by microglia, the primary immune cells of the central nervous system. nih.govfrontiersin.org

(-)-Neoechinulin A demonstrates cytoprotective effects in neuron-like PC12 cells against oxidative and nitrosative stress induced by neurotoxins such as peroxynitrite (ONOO⁻), SIN-1, and 1-methyl-4-phenylpyridinium (MPP⁺), a toxin known to induce Parkinson's-like symptoms. nih.govjst.go.jpnih.gov Its neuroprotective action involves scavenging ONOO⁻ radicals and inhibiting the activation of caspase-3-like proteases induced by these neurotoxins. jst.go.jp

A key aspect of its neuroprotective role is its anti-neuroinflammatory capacity. nih.govresearchgate.net In studies using BV-2 microglia cells activated by amyloid-β oligomers (a hallmark of Alzheimer's disease), (-)-Neoechinulin A significantly inhibited the generation of reactive oxygen and nitrogen species. nih.govchemfaces.com It also suppressed the production of neurotoxic inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This suppression is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Mechanistically, these anti-inflammatory effects are linked to the inhibition of the MAPK and NF-κB signaling pathways. nih.govfrontiersin.org (-)-Neoechinulin A blocks the phosphorylation of p38 MAPK and apoptosis signal-regulating kinase 1 (ASK-1), as well as the nuclear translocation of NF-κB subunits. nih.govchemfaces.com By modulating these pathways, (-)-Neoechinulin A can attenuate microglia-mediated neuroinflammation, thereby protecting neurons from inflammatory damage. nih.gov

Table 2: Summary of Neuroprotective Mechanisms of (-)-Neoechinulin A

| Mechanism | Model/Cell Line | Key Molecular Targets | Outcome |

|---|---|---|---|

| Cytoprotection | PC12 cells | Peroxynitrite, MPP⁺, SIN-1 | Protection against neurotoxin-induced cell death |

| Anti-neuroinflammation | BV-2 microglia | Amyloid-β | Inhibition of ROS/RNS generation |

| Inhibition of Mediators | BV-2 microglia, RAW264.7 | iNOS, COX-2 | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ PGE2 |

| Signaling Modulation | BV-2 microglia, RAW264.7 | p38-MAPK, NF-κB | Suppression of inflammatory signaling pathways |

Protection against Oxidative and Nitrosative Stress

(-)-Neoechinulin A exhibits robust protective capabilities against cellular damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its action is not limited to direct scavenging but also involves the modulation of endogenous cellular defense systems.

Research indicates that (-)-Neoechinulin A enhances the resilience of neuronal cells to nitrosative stress by bolstering the cellular reserve capacity for NAD(P)H generation. nih.govnih.gov Treatment of PC12 cells with (-)-Neoechinulin A leads to an increased NAD(P)H redox turnover, a mechanism believed to be crucial for its cytoprotective effects. nih.gov This potentiation of the cell's ability to produce NAD(P)H may contribute to the compound's observed neurotrophic factor-like and anti-apoptotic properties. nih.govfrontiersin.orgresearchgate.net Studies have shown that it increases the activity of NADH-dehydrogenase. jst.go.jpfrontiersin.org This is particularly significant as it appears to compensate for a concurrent decrease in glutathione (GSH) content, suggesting a shift in cellular redox defense strategies. nih.govnih.gov The ability to maintain pyridine nucleotide redox turnover is critical for offsetting the crippling of energy-supplying systems that occurs under nitrosative stress. nih.gov

Table 1: Effect of (-)-Neoechinulin A on Cellular Redox Parameters

| Parameter | Effect of (-)-Neoechinulin A Treatment | Associated Protective Mechanism | References |

|---|---|---|---|

| NAD(P)H Reserve Capacity | Increased | Offsets energy depletion during nitrosative stress | nih.govnih.gov |

| NADH-Dehydrogenase Activity | Increased | Enhances NAD(P)H production | jst.go.jpfrontiersin.org |

| Glutathione (GSH) Content | Decreased (>50%) | Indicates a shift in cellular antioxidant strategy | nih.govnih.gov |

(-)-Neoechinulin A demonstrates a marked ability to protect neuronal cells from the cytotoxic effects of peroxynitrite (ONOO⁻), a potent and damaging RNS. nih.govfrontiersin.org It effectively rescues neuronal PC12 cells from cell death induced by peroxynitrite generators like 3-morpholinosydnonimine (SIN-1). nih.govnih.govresearchgate.net The protective action of (-)-Neoechinulin A is specific, as it has been shown to scavenge peroxynitrite directly, without affecting its precursors, superoxide (O₂⁻) or nitric oxide (NO). jst.go.jpscispace.com Interestingly, the cytoprotection conferred by (-)-Neoechinulin A is not solely due to its direct antioxidant or anti-nitration activities. frontiersin.orgnih.gov The requirement of pre-incubating cells with the compound for at least 12 hours to achieve resistance against SIN-1 suggests that the mechanism likely involves the induction of certain endogenous cytoprotective genes. nih.govnih.gov

Mitigation of Neurotoxin-Induced Cellular Damage

(-)-Neoechinulin A has shown significant potential in protecting neuronal cells from toxins implicated in neurodegenerative conditions, particularly those that impair mitochondrial function.

The compound provides protection to PC12 cells against the cytotoxicity induced by well-known mitochondrial complex I inhibitors, such as rotenone and 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.govsemanticscholar.org The protective mechanism does not appear to involve a direct shielding of complex I itself. Instead, (-)-Neoechinulin A seems to ameliorate the downstream consequences of mitochondrial failure. nih.govnih.gov In the case of MPP+-induced toxicity, the cytoprotection is associated with an enhanced cellular capacity to produce NADH. nih.govfrontiersin.org When challenged with rotenone, co-treatment with (-)-Neoechinulin A significantly impedes cell death. nih.govsemanticscholar.org Paradoxically, this protection is accompanied by a decrease in cellular ATP levels, suggesting that (-)-Neoechinulin A may activate an ATP-dependent cytoprotective machinery to counteract the neurotoxin's effects. nih.govsemanticscholar.org

Table 2: Neuroprotective Effects of (-)-Neoechinulin A against Mitochondrial Complex I Inhibitors

| Neurotoxin | Cell Model | Observed Protective Effect | Proposed Mechanism | References |

|---|---|---|---|---|

| Rotenone | PC12 cells | Impeded progression of cytotoxicity | Activation of an ATP-requiring cytoprotective mechanism | nih.govsemanticscholar.org |

| MPP+ (1-methyl-4-phenylpyridinium) | PC12 cells | Ameliorated cytotoxicity | Amelioration of downstream events of mitochondrial failure; increased NADH production | nih.govfrontiersin.orgnih.gov |

As mentioned previously, SIN-1 is a compound that generates peroxynitrite, leading to significant oxidative and nitrosative stress and subsequent cell death. (-)-Neoechinulin A provides robust protection to neuronal cells against SIN-1-induced cytotoxicity. nih.govnih.govjst.go.jp This protective effect is selective for neuronal cells, such as nerve growth factor (NGF)-differentiated PC12 cells, and is not observed in non-neuronal cell lines. jst.go.jpnih.gov A key aspect of this neuroprotection is the inhibition of the SIN-1-induced activation of caspase-3-like proteases, which are critical executioners in the apoptotic pathway. jst.go.jpfrontiersin.org Both the naturally occurring (-)-Neoechinulin A and its synthetic (+)-stereoisomer exhibit nearly identical levels of protection, indicating that this specific activity is not dependent on the stereochemistry at the C-12 position. researchgate.net The necessity for a prolonged pre-treatment period for the effect to manifest strongly implies that the protection is not a result of simple radical scavenging but rather an induced cellular resistance. nih.govnih.gov

Suppression of Microglial Activation and Associated Neuroinflammation

(-)-Neoechinulin A has demonstrated significant anti-neuroinflammatory properties in preclinical studies, primarily through the suppression of microglial activation. Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis but can become overactivated in pathological states, contributing to neuronal damage. mdpi.com Studies show that (-)-Neoechinulin A can mitigate this overactivation, suggesting its potential as a modulator of neuroinflammatory processes. nih.gov

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides, which are potent activators of microglia-mediated neuroinflammation. nih.govuni.lu In vitro studies using BV-2 microglia cells have shown that (-)-Neoechinulin A effectively attenuates microglial activation induced by oligomeric amyloid-β 1-42 (Aβ42). nih.gov Treatment with (-)-Neoechinulin A significantly inhibits the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in Aβ42-activated microglia. nih.govnih.gov By suppressing these initial microglial responses to Aβ oligomers, (-)-Neoechinulin A helps protect neuronal cells from the subsequent inflammation-mediated toxicity. nih.govresearchgate.netuni.lu

A major consequence of microglial activation is the release of pro-inflammatory mediators that can be neurotoxic. nih.govfrontiersin.org Research has consistently shown that (-)-Neoechinulin A significantly suppresses the production of these mediators in activated microglia and macrophage cell lines. nih.govnih.gov In both lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and Aβ42-activated BV-2 microglia, (-)-Neoechinulin A treatment leads to a dose-dependent reduction in the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govuni.lunih.govnih.gov Furthermore, the compound markedly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two other critical mediators in the inflammatory cascade. nih.govnih.govfrontiersin.org

| Mediator | Cell Model | Stimulus | Effect of (-)-Neoechinulin A | Reference |

|---|---|---|---|---|

| TNF-α | BV-2 microglia, RAW264.7 macrophages | Amyloid-β 1-42, LPS | Significant suppression of production/secretion | nih.govnih.govnih.gov |

| IL-1β | BV-2 microglia, RAW264.7 macrophages | Amyloid-β 1-42, LPS | Significant suppression of production/secretion | nih.govnih.govnih.gov |

| IL-6 | BV-2 microglia | Amyloid-β 1-42 | Significant suppression of production | nih.govnih.gov |

| PGE2 | BV-2 microglia, RAW264.7 macrophages | Amyloid-β 1-42, LPS | Marked suppression of production | nih.govnih.govfrontiersin.org |

| NO | BV-2 microglia, RAW264.7 macrophages | Amyloid-β 1-42, LPS | Marked suppression of production | nih.govnih.govfrontiersin.org |

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, p38 MAPK, ASK-1)

The anti-inflammatory effects of (-)-Neoechinulin A are underpinned by its modulation of critical intracellular signaling pathways that regulate the inflammatory response. nih.govnih.gov One of the primary targets is the nuclear factor-kappaB (NF-κB) pathway. nih.govmdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB-α. frontiersin.org Upon stimulation by LPS or Aβ, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. nih.gov (-)-Neoechinulin A has been shown to block the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of IκB-α, thus preventing the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.govnih.govnih.gov

In addition to the NF-κB pathway, (-)-Neoechinulin A also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been found to inhibit the phosphorylation of p38 MAPK and apoptosis signal-regulating kinase 1 (ASK-1) in Aβ42-activated microglia. nih.govuni.lu The p38 MAPK pathway is known to be involved in the expression of inflammatory cytokines, and its inhibition by (-)-Neoechinulin A likely contributes significantly to the compound's anti-inflammatory activity. nih.govnih.govmdpi.com

Identification of Specific Protein Binding Partners (e.g., Chromogranin B, Glutaredoxin 3)

To better understand its mechanism of action, studies have sought to identify direct protein binding partners of (-)-Neoechinulin A. Using a phage display screen, two candidate proteins, chromogranin B (CHGB) and glutaredoxin 3 (GRX3), were identified. tandfonline.com Subsequent analyses revealed that (-)-Neoechinulin A displays a high binding affinity for both proteins. nih.govtandfonline.com Further investigation suggested that CHGB is a plausible target through which (-)-Neoechinulin A exerts its neuroprotective effects. tandfonline.com RNA interference-mediated depletion of CHGB in PC12 cells diminished their sensitivity to cytotoxicity induced by the peroxynitrite generator 3-morpholinosydnonimine (SIN-1), indicating that the interaction between (-)-Neoechinulin A and CHGB may be involved in its cytoprotective activity against nitrosative stress. nih.govtandfonline.com

Effects on Cognitive Function and Affective Behavior in Preclinical Models

The anti-neuroinflammatory and neuroprotective properties of (-)-Neoechinulin A observed in vitro have been explored in preclinical animal models. nih.gov In a mouse model of neuroinflammation-induced memory impairment, where mice were treated with lipopolysaccharide (LPS), (-)-Neoechinulin A demonstrated cognitive-enhancing effects. nih.govnih.gov Intracerebroventricular administration of (-)-Neoechinulin A prevented the decrease in spontaneous alternation behavior in the Y-maze test, a measure of spatial working memory, without altering locomotor activity. nih.gov

Furthermore, (-)-Neoechinulin A has shown antidepressant-like effects in mice. nih.gov In behavioral despair models such as the forced-swim test and the tail suspension test, administration of the compound decreased immobility time. nih.gov These results suggest that (-)-Neoechinulin A may improve memory function in the context of neuroinflammation and exert antidepressant-like effects. nih.govnih.gov

| Preclinical Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| LPS-treated mice (Memory Impairment) | Y-maze test | Prevented LPS-induced decrease in spontaneous alternation, indicating improved spatial working memory. | nih.gov |

| Normal mice (Affective Behavior) | Forced-swim test | Decreased immobility time, suggesting an antidepressant-like effect. | nih.gov |

| Normal mice (Affective Behavior) | Tail suspension test | Decreased immobility time, suggesting an antidepressant-like effect. | nih.gov |

General Anti-inflammatory Mechanisms

Preclinical research has identified (-)-Neoechinulin A as a potent modulator of inflammatory responses. Its mechanisms of action have been primarily investigated in macrophage cell lines, which are central to the initiation and propagation of inflammation.

Suppression of Pro-inflammatory Cytokine and Mediator Production

(-)-Neoechinulin A has demonstrated a significant capacity to suppress the production of key pro-inflammatory molecules in a dose-dependent manner. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, (-)-Neoechinulin A markedly inhibited the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Furthermore, the compound effectively curtails the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This suppression is crucial as excessive production of these molecules contributes to the pathological processes of various inflammatory diseases. The inhibitory effects of (-)-Neoechinulin A on these cytokines and mediators are concentration-dependent, observed at concentrations ranging from 12.5 µM to 100 µM without impacting cell viability.

| Molecule | Effect | Experimental Model |

|---|---|---|

| TNF-α | Dose-dependent suppression of secretion | LPS-stimulated RAW264.7 macrophages |

| IL-1β | Dose-dependent suppression of secretion | LPS-stimulated RAW264.7 macrophages |

| Nitric Oxide (NO) | Dose-dependent suppression of production | LPS-stimulated RAW264.7 macrophages |

| Prostaglandin E2 (PGE2) | Dose-dependent suppression of production | LPS-stimulated RAW264.7 macrophages |

Inhibition of Key Inflammatory Enzymes (iNOS, COX-2)

The synthesis of inflammatory mediators like nitric oxide and prostaglandins is catalyzed by specific enzymes that are often upregulated during an inflammatory response. (-)-Neoechinulin A exerts its anti-inflammatory effects by targeting two of these key enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In LPS-stimulated macrophages, (-)-Neoechinulin A was found to suppress the expression of both iNOS and COX-2 proteins in a dose-dependent fashion. By inhibiting the expression of these enzymes, (-)-Neoechinulin A directly reduces the production of their respective products, NO and PGE2, thereby mitigating the inflammatory cascade.

| Enzyme | Effect | Mechanism | Experimental Model |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of protein expression | Leads to decreased Nitric Oxide (NO) production | LPS-stimulated RAW264.7 macrophages |

| Cyclooxygenase-2 (COX-2) | Suppression of protein expression | Leads to decreased Prostaglandin E2 (PGE2) production | LPS-stimulated RAW264.7 macrophages |

Regulation of NF-κB and MAPK Signaling Pathways

To understand the molecular basis for its anti-inflammatory properties, research has focused on the effect of (-)-Neoechinulin A on intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

(-)-Neoechinulin A has been shown to block the activation of the NF-κB pathway in LPS-stimulated macrophages. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of NF-κB target genes, which include those for iNOS, COX-2, TNF-α, and IL-1β.

In addition to the NF-κB pathway, (-)-Neoechinulin A also modulates the MAPK signaling cascade. Specifically, it has been observed to significantly inhibit the LPS-induced phosphorylation of p38 MAPK in a dose-dependent manner. However, it does not appear to affect the phosphorylation of other MAPKs, such as ERK and JNK. The inhibition of the p38 MAPK pathway represents another critical mechanism through which (-)-Neoechinulin A regulates inflammatory responses.

| Signaling Pathway | Specific Target | Effect of (-)-Neoechinulin A | Downstream Consequence |

|---|---|---|---|

| NF-κB | Phosphorylation and degradation of IκB-α | Inhibition | Prevents NF-κB (p65) nuclear translocation |

| DNA binding activity of NF-κB | Suppression | Decreased transcription of pro-inflammatory genes | |

| MAPK | p38 Phosphorylation | Dose-dependent inhibition | Suppression of inflammatory response |

| ERK Phosphorylation | No significant effect | - | |

| JNK Phosphorylation | No significant effect | - |

Antiviral Mechanisms

While the anti-inflammatory properties of (-)-Neoechinulin A are well-documented, research into its direct antiviral mechanisms often involves its close structural analogue, Neoechinulin (B12335001) B. The following sections describe antiviral mechanisms that have been attributed to this class of compounds.

Influenza Virus Entry Inhibition (Hemagglutinin Targeting)

Studies on the antiviral activity of neoechinulin analogues have identified Neoechinulin B as a potent inhibitor of the influenza A virus. nih.govresearchgate.net The mechanism of action involves the disruption of the virus's entry into host cells. nih.gov

Specifically, Neoechinulin B has been shown to target the influenza virus envelope glycoprotein, hemagglutinin (HA). nih.gov By binding to hemagglutinin, the compound disrupts its interaction with the sialic acid receptors on the surface of host cells. nih.govresearchgate.net This action effectively prevents the attachment of the virus to the cell, which is the critical first step in the viral life cycle. nih.gov This mechanism of inhibiting viral entry makes this class of compounds a promising lead for the development of new anti-influenza agents. nih.gov While Neoechinulin A is a closely related analogue, the specific research identifying hemagglutinin as the target has been focused on Neoechinulin B. nih.govnih.gov

Hepatitis C Virus Replication Interference (LXR Inactivation, Double-Membrane Vesicle Disruption)

The investigation into the anti-Hepatitis C virus (HCV) properties of neoechinulins has revealed a novel host-targeted mechanism, with detailed studies focusing on Neoechinulin B. nih.govnih.govnih.gov This compound was found to impede the production of infectious HCV particles. nih.govnih.gov

The primary molecular target was identified as the host's liver X receptors (LXRs). nih.govacs.org Neoechinulin B acts as an antagonist to LXRs, directly interacting with them and inhibiting LXR-mediated transcription. nih.govnih.gov The inactivation of LXRs by Neoechinulin B has a profound effect on the HCV replication cycle. It leads to the disruption and dispersion of double-membrane vesicles (DMVs), which are specialized cellular membrane structures that the virus hijacks to form its replication complexes. nih.govnih.govacs.org By disrupting these essential viral replication sites, Neoechinulin B effectively interferes with HCV RNA replication. nih.govnih.gov While some studies have evaluated (-)-Neoechinulin A for anti-HCV activity, the detailed mechanistic work elucidating the role of LXR inactivation and DMV disruption has been conducted with Neoechinulin B. nih.govacs.org

Mentioned Compounds

| Compound Name |

|---|

| (-)-Neoechinulin A |

| Neoechinuline A |

| Neoechinulin B |

| Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

SARS-CoV-2 Main Protease (Mpro) Inhibition

(-)-Neoechinulin A has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. In preclinical in vitro studies, (-)-Neoechinulin A demonstrated significant inhibitory effects against Mpro with a half-maximal inhibitory concentration (IC50) value of 0.47 µM. This potency is comparable to the reference standard inhibitor GC376, which has an IC50 value of 0.36 µM. acs.org

The investigation into its mechanism of inhibition involved extensive computational analysis, including molecular docking and molecular dynamics simulations. nih.gov These in silico studies suggest that (-)-Neoechinulin A, an indole (B1671886) diketopiperazine alkaloid, represents a promising structural motif for targeting the SARS-CoV-2 Mpro. acs.orgfrontiersin.org The main protease of coronaviruses typically exists as a dimer, and this dimerization is crucial for its enzymatic activity. plos.org The active site contains a conserved catalytic dyad of histidine (HIS-41) and cysteine (CYS-145) residues, which is the primary target for inhibitors. acs.orgplos.org Molecular simulations have been instrumental in elucidating the binding mode of (-)-Neoechinulin A within this active site and in differentiating its high activity from structurally similar but less active compounds like echinulin (B167357) and eurocristatine. acs.orgnih.gov

Poliovirus RNA Replication Modulation

The specific mechanism by which (-)-Neoechinulin A modulates poliovirus RNA replication has not been detailed in the reviewed preclinical literature. While related compounds, such as Neoechinulin B, have been studied for their effects on the replication of various RNA viruses, including poliovirus, by disrupting the formation of double-membrane vesicles through inhibition of the liver X receptor (LXR), this mechanism has not been explicitly attributed to (-)-Neoechinulin A. elsevierpure.com

Antifungal Mechanisms

(-)-Neoechinulin A has demonstrated potent antioomycete activity, with detailed mechanistic studies conducted against Phytophthora capsici, a destructive plant pathogen. The compound effectively inhibits mycelial growth, sporangium formation, and zoospore motility. researchgate.net Its mechanism of action is multifaceted, primarily targeting the structural and metabolic integrity of the pathogen. researchgate.net

Electron microscopy studies revealed that (-)-Neoechinulin A induces significant morphological damage to P. capsici filaments. researchgate.net This includes the disruption of cell membrane integrity, leading to severe plasmolysis. researchgate.net Internally, the compound causes vacuole swelling and the eventual rupture of the vacuolar membrane, along with the disappearance of most other organelles. researchgate.net

Metabolically, (-)-Neoechinulin A disrupts the pathogen's energy metabolism and antioxidant defenses. Transcriptome analysis showed that the compound alters the expression of genes involved in key metabolic pathways, including glycolysis/gluconeogenesis, pyruvate metabolism, and glutathione metabolism. researchgate.net This leads to a reduction in the levels of pyruvate, ATP, and glutathione (GSH). researchgate.net Furthermore, treatment with (-)-Neoechinulin A results in an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation and oxidative stress, coupled with a decrease in the activity of antioxidant enzymes and reduced soluble protein levels. researchgate.net

| Effect Category | Specific Mechanism/Observation | Reference |

|---|---|---|

| Morphological Alterations | Disruption of cell membrane integrity | researchgate.net |

| Severe plasmolysis | researchgate.net | |

| Vacuole swelling and vacuolar membrane rupture | researchgate.net | |

| Disappearance of most organelles | researchgate.net | |

| Metabolic Disruption | Downregulation of genes in glycolysis, pyruvate, and glutathione metabolism | researchgate.net |

| Reduction of pyruvate, ATP, and glutathione (GSH) levels | researchgate.net | |

| Decrease in soluble protein levels | researchgate.net | |

| Oxidative Stress | Increased malondialdehyde (MDA) content | researchgate.net |

| Reduced activity of antioxidant enzymes | researchgate.net |

Advanced Research Methodologies for Studying Neoechinulin a

In Vitro Cellular Assay Systems

In vitro cell culture systems are fundamental tools for dissecting the molecular pathways modulated by (-)-Neoechinulin A. These assays provide controlled environments to study specific cellular responses to the compound, offering insights into its neuroprotective, anti-inflammatory, and anticancer properties.

Neuronal Cell Lines (e.g., PC12 cells, NGF-differentiated PC12 cells)

The rat pheochromocytoma cell line, PC12, is a widely used model in neurobiology. nih.gov When treated with nerve growth factor (NGF), these cells differentiate to exhibit a phenotype similar to sympathetic neurons, making them an excellent model for studying both undifferentiated and differentiated neuronal cells. nih.govmdpi.comnih.gov Research has extensively used PC12 cells to demonstrate the neuroprotective effects of (-)-Neoechinulin A against a variety of potent neurotoxins implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

(-)-Neoechinulin A has shown significant cytoprotective properties in PC12 cells subjected to oxidative and nitrosative stress induced by toxins such as peroxynitrite (generated from SIN-1), 1-methyl-4-phenylpyridinium (MPP+), and rotenone. nih.govnih.govnih.gov The compound's protective mechanisms are multifaceted, involving anti-nitration and antioxidant activities. mdpi.comnih.gov Studies suggest these properties are linked to the C8/C9 double bond in its structure. mdpi.comnih.gov Furthermore, (-)-Neoechinulin A appears to confer protection by enhancing the cell's ability to produce NAD(P)H and by exhibiting neurotrophic factor-like and anti-apoptotic effects. nih.gov It can ameliorate the downstream events of mitochondrial failure caused by toxins like MPP+ and reduce cell death by inhibiting the activation of caspase-3–like proteases. nih.govnih.gov

| Model System | Inducing Agent/Toxin | Observed Effects of (-)-Neoechinulin A | Reported Mechanism of Action |

|---|---|---|---|

| PC12 Cells | Peroxynitrite (from SIN-1) | Protects against cell death; reduces activation of caspase-3–like proteases. nih.gov | Antioxidant and anti-nitration activities; enhances cellular NAD(P)H-producing ability. nih.gov |

| PC12 Cells | MPP+ (1-methyl-4-phenylpyridinium) | Protects against cytotoxicity. nih.gov | Ameliorates downstream events of mitochondrial complex I dysfunction. nih.gov |

| PC12 Cells | Rotenone | Rescues cells from rotenone-induced stress; lowers LDH leakage. nih.gov | Cytoprotective effects. nih.gov |

| NGF-differentiated PC12 Cells | SIN-1 | Provides cytoprotection against oxidative/nitrosative insults. mdpi.com | The presence of the C-8/C-9 double bond is essential for activity. mdpi.com |

Macrophage Cell Lines (e.g., RAW264.7 macrophages)

The murine macrophage cell line RAW264.7 is a standard model for studying inflammation. frontiersin.orgmdpi.com When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, mimicking an inflammatory response. nih.govnih.gov This system is used to evaluate the anti-inflammatory potential of compounds like (-)-Neoechinulin A.

Studies have shown that (-)-Neoechinulin A effectively suppresses the inflammatory cascade in LPS-stimulated RAW264.7 macrophages. nih.govnih.gov It markedly inhibits the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, (-)-Neoechinulin A reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov The underlying mechanism for these effects involves the inhibition of critical inflammatory signaling pathways, specifically by blocking the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.govnih.govnih.gov

| Model System | Inducing Agent | Inhibited Pro-inflammatory Mediators | Mechanism of Action |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E2 (PGE2). nih.govnih.gov | Suppression of iNOS and COX-2 expression. nih.govnih.gov |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β). nih.gov | Inhibition of NF-κB and p38 MAPK signaling pathways. nih.govnih.govnih.gov |

Microglial Cell Lines (e.g., BV-2 microglia cells)

BV-2 cells, an immortalized murine microglial cell line, are extensively used to model neuroinflammation, a key pathological feature of neurodegenerative diseases like Alzheimer's disease. mdpi.complos.org Microglia are the resident immune cells of the central nervous system, and their over-activation can lead to the release of neurotoxic substances. mdpi.comnih.gov Researchers use agents like amyloid-β (Aβ) peptides to activate BV-2 cells and screen for compounds that can modulate this response.

(-)-Neoechinulin A has demonstrated a potent ability to suppress microglial activation induced by oligomeric Aβ42. nih.govnih.gov In activated BV-2 cells, the compound significantly inhibits the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov It also substantially suppresses the production of a suite of neurotoxic inflammatory mediators, including TNF-α, IL-1β, interleukin-6 (IL-6), and PGE2. nih.govnih.gov This anti-neuroinflammatory activity is linked to the downregulation of the genes and proteins for iNOS and COX-2. nih.gov Mechanistic studies suggest that (-)-Neoechinulin A exerts these effects by blocking the phosphorylation of p38 MAPK and inhibiting the nuclear translocation of NF-κB subunits. nih.gov By suppressing microglia-mediated inflammation, (-)-Neoechinulin A can also protect adjacent neuronal cells (like PC-12) from apoptosis. nih.gov

| Model System | Inducing Agent | Observed Effects of (-)-Neoechinulin A | Mechanism of Action |

|---|---|---|---|

| BV-2 Microglia Cells | Amyloid-β 1-42 (Aβ42) | Inhibited generation of ROS and RNS. nih.gov | Blocks phosphorylation of p38 MAPK. nih.gov |

| BV-2 Microglia Cells | Amyloid-β 1-42 (Aβ42) | Suppressed production of TNF-α, IL-1β, IL-6, and PGE2. nih.gov | Blocks nuclear translocation of NF-κB p65 and p50 subunits. nih.gov |

| BV-2 Microglia Cells | Amyloid-β 1-42 (Aβ42) | Downregulated iNOS and COX-2 protein and gene expression. nih.gov | Suppression of microglial activation. nih.gov |

Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7, JB6 Cl41)

Various cancer cell lines are utilized to screen for and characterize the mechanisms of potential anticancer agents. mdpi.comnih.gov Among these, the HeLa cell line, derived from cervical cancer, has been used to investigate the anti-proliferative effects of (-)-Neoechinulin A. nih.gov The compound has shown the ability to act against different tumor cells, primarily by inducing programmed cell death, or apoptosis, which is often blocked in cancer cells. nih.gov

In HeLa cells, (-)-Neoechinulin A was found to inhibit proliferation and induce apoptosis. nih.gov The mechanism of action is caspase-dependent, a hallmark of programmed cell death. researchgate.net The compound promotes this process by upregulating the expression of pro-apoptotic proteins, including Bax, the tumor suppressor p53, and the cell cycle inhibitor p21. nih.gov Concurrently, it downregulates the anti-apoptotic protein Bcl-2 and increases the activity of key executioner caspases, such as caspase-3 and caspase-9. nih.gov This coordinated modulation of apoptosis-regulating proteins highlights the potential of (-)-Neoechinulin A as a lead molecule for anticancer research.

| Cell Line | Observed Effects of (-)-Neoechinulin A | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | Inhibits proliferation and induces apoptosis. nih.gov | Upregulates pro-apoptotic proteins (Bax, p53, p21). nih.gov |

| HeLa (Cervical Cancer) | Downregulates anti-apoptotic protein Bcl-2. nih.gov | |

| HeLa (Cervical Cancer) | Increases activity of caspase-3 and caspase-9 (caspase-dependent apoptosis). nih.gov |

In Vivo Preclinical Models for Mechanistic Studies

While in vitro assays are crucial for mechanistic insights, in vivo preclinical models are essential to evaluate the physiological effects and therapeutic potential of a compound in a whole organism. These models help bridge the gap between cellular effects and systemic outcomes.

Animal Models for Neurodegenerative Conditions (e.g., LPS-treated mice for cognitive impairment)

Systemic administration of lipopolysaccharide (LPS) in mice is a well-established model to induce neuroinflammation and associated cognitive deficits. nih.govnih.govnih.gov LPS triggers a peripheral inflammatory response that leads to inflammation in the brain, increased amyloid-β generation, neuronal cell loss, and memory impairment, thereby mimicking aspects of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netmdpi.com